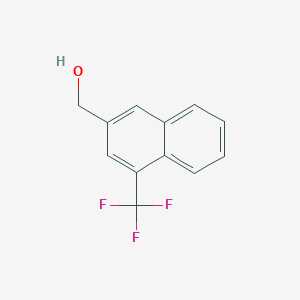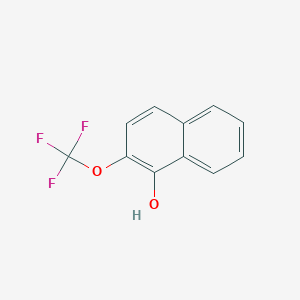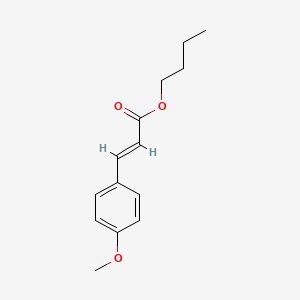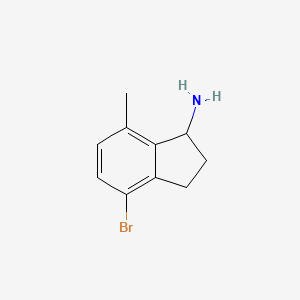
1-(Trifluoromethyl)naphthalene-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-3-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. For example, the use of copper catalysts in trifluoromethylation reactions has been reported to improve efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 1-(Trifluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-3-methanol.
Substitution: 1-(Trifluoromethyl)-2-bromonaphthalene.
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less polar.
1-(Difluoromethyl)naphthalene-3-methanol: Contains one less fluorine atom, affecting its chemical reactivity and properties.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with different reactivity due to the absence of the naphthalene ring.
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-methanol is unique due to the combination of the trifluoromethyl and methanol groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H9F3O |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6,16H,7H2 |
Clé InChI |
AWDCPBODVFRNQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)

![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)





![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

![3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11879133.png)

